

An In-depth Technical Guide to Chlorodiphenylmethane

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Compound of Interest

Compound Name: Chlorodiphenylmethane

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **chlorodiphenylmethane** (also known as benzhydryl chloride), a versatile reagent in organic synthesis with significant applications in pharmaceutical development. This document covers its chemical and physical properties, synthesis protocols, and its role as a key intermediate and protecting group.

Core Properties and Identification

Chlorodiphenylmethane is an organochloride that is a liquid at room temperature, appearing colorless to yellow.^[1] Its structure features a central methane carbon atom bonded to two phenyl groups and one chlorine atom.

Chemical Identifiers

Identifier	Value
CAS Number	90-99-3[2][3][4][5]
Molecular Formula	C ₁₃ H ₁₁ Cl[2][3]
Synonyms	Benzhydryl chloride, Diphenylchloromethane[3][5]
InChI Key	ZDVDCDLBOLSVGM-UHFFFAOYSA-N[2][4]
Canonical SMILES	C1=CC=C(C=C1)C(C2=CC=CC=C2)Cl[6]

Physicochemical Properties

The key physical and chemical properties of **chlorodiphenylmethane** are summarized below, providing essential data for experimental design and execution.

Property	Value	Reference(s)
Molecular Weight	202.68 g/mol	[2][3][4]
Appearance	Clear colorless to yellow liquid	[1]
Melting Point	15-17 °C	[1][4][7]
Boiling Point	140 °C at 3 mmHg 173 °C at 19 mmHg	[1][4] [2][6]
Density	1.14 g/mL at 25 °C	[1][4]
Refractive Index	n _{20/D} 1.595	[1][4]
Solubility	Soluble in chloroform, acetone, dichloromethane, and ethanol. Sparingly soluble in methanol. Slightly soluble in water.	[1][8][9]

Synthesis of Chlorodiphenylmethane

A common and efficient method for the synthesis of **chlorodiphenylmethane** is the nucleophilic substitution of diphenylmethanol (benzhydrol) with thionyl chloride.^[10] This two-step process typically starts with the reduction of benzophenone.

Experimental Protocol: Synthesis from Benzophenone

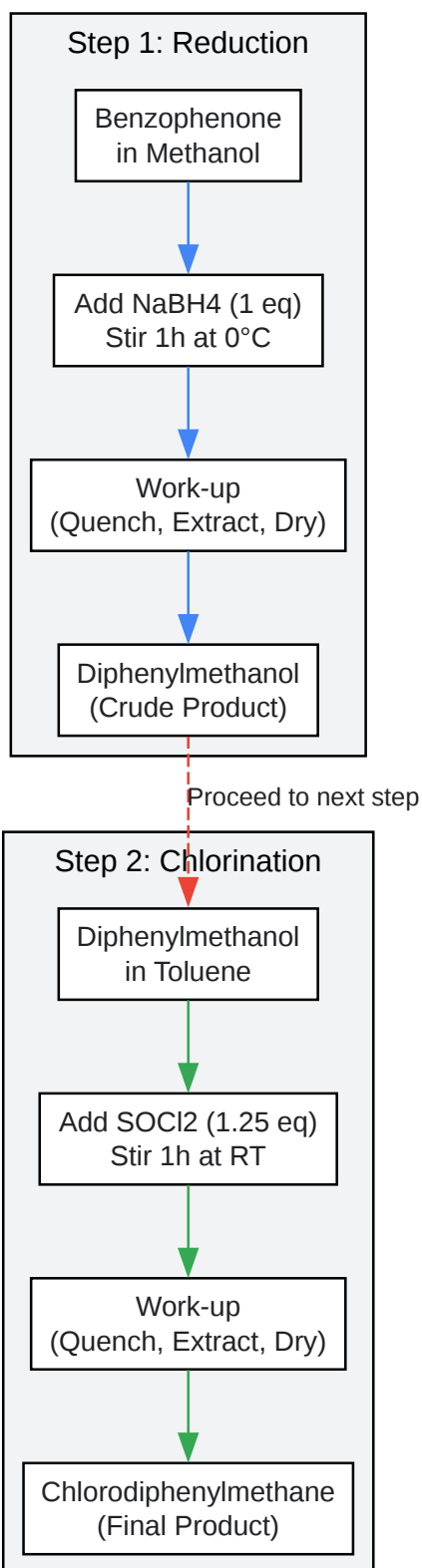
Step 1: Reduction of Benzophenone to Diphenylmethanol

- In a reaction vessel, dissolve benzophenone in methanol (5 volumes).
- Cool the solution in an ice bath.
- Add sodium borohydride (1 equivalent) to the cooled solution portion-wise.
- Stir the mixture at the same temperature for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the starting material is consumed, remove the excess methanol under reduced pressure.
- Quench the reaction mixture with water (5 volumes) and extract the product with ethyl acetate.
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude diphenylmethanol. This crude product can be used directly in the next step.^[10]

Step 2: Chlorination of Diphenylmethanol

- Dissolve the crude diphenylmethanol from Step 1 in toluene (5 volumes) and cool the solution in an ice bath.
- Slowly add thionyl chloride (1.25 equivalents) to the solution.
- Stir the mixture at room temperature for 1 hour, monitoring for completion by TLC.^[10]
- After the reaction is complete, pour the mixture into ice-cold water (10 volumes).
- Extract the product with ethyl acetate.

- Dry the organic layer over anhydrous sodium sulfate and filter.
- Evaporate the filtrate under reduced pressure to obtain pure **chlorodiphenylmethane** as an oil.[\[10\]](#)



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Caption: Synthetic workflow for **Chlorodiphenylmethane**.

Applications in Pharmaceutical Development

Chlorodiphenylmethane is a valuable reagent in medicinal chemistry, primarily serving two roles: as a key building block for pharmaceutical ingredients and as a source for the diphenylmethyl (DPM) or benzhydryl (Bzh) protecting group.

The diphenylmethane scaffold is a core structural feature in many first-generation antihistamines that act as H1 receptor inverse agonists.^[11] **Chlorodiphenylmethane** is a crucial intermediate in the synthesis of drugs like Diphenhydramine and Pheniramine.^{[1][11]}
^[12]

Experimental Protocol: Synthesis of Diphenhydramine

This synthesis involves the etherification of **chlorodiphenylmethane** with N,N-dimethylaminoethanol.

- Dissolve **chlorodiphenylmethane** (1 equivalent) in a solvent such as toluene.
- Add N,N-dimethylaminoethanol (1.2 equivalents) and a base like sodium bicarbonate (2 equivalents).
- Heat the mixture to reflux (approximately 110 °C) and maintain for 6-8 hours, monitoring by TLC.
- After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
- Wash the filtrate with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield diphenhydramine as an oil.^[11]

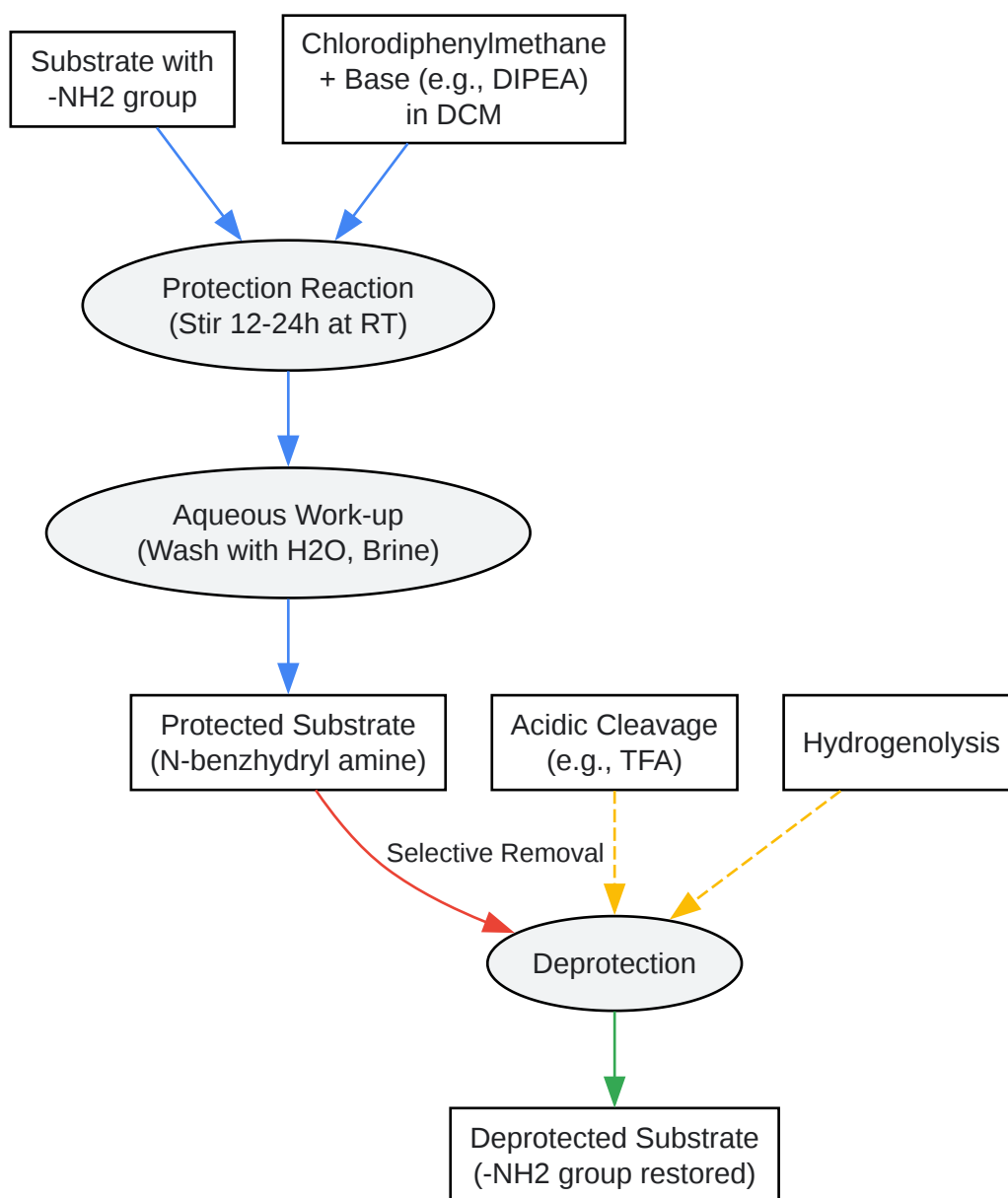
The diphenylmethyl (DPM), or benzhydryl, group is a useful protecting group for alcohols, amines, and carboxylic acids in multi-step organic synthesis.^{[13][14]} Its introduction is typically achieved by reaction with **chlorodiphenylmethane**. The DPM group offers stability under various conditions and can be removed selectively.^[11]

Key Features of the DPM Protecting Group:

- Stability: It is more stable to strong acidic conditions than the trityl group.[\[14\]](#)
- Introduction: Can be introduced by nucleophilic substitution of **chlorodiphenylmethane**, often using a base to deprotonate the functional group being protected.[\[11\]](#)[\[13\]](#)
- Deprotection (Cleavage): Removal is typically achieved under acidic conditions (e.g., with trifluoroacetic acid) or via hydrogenation.[\[11\]](#)[\[14\]](#) An oxidative deprotection method using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) followed by mild acid hydrolysis is also effective for amines.[\[14\]](#)

Experimental Protocol: Protection of a Primary Amine

- Dissolve the primary amine (1 equivalent) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.2 equivalents) in a solvent like dichloromethane (DCM).
- Add **chlorodiphenylmethane** (1.1 equivalents) dropwise at room temperature.
- Stir the reaction mixture for 12-24 hours, monitoring by TLC.
- Upon completion, wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- The crude N-benzhydryl amine can be purified by column chromatography.[\[11\]](#)



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Caption: Workflow for benzhydryl group protection/deprotection.

Safety and Handling

Chlorodiphenylmethane is classified as a dangerous good for transport.[3] It is known to cause skin irritation and severe eye damage.[6] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Store in an inert atmosphere at room temperature.[1]

This guide consolidates key technical information on **chlorodiphenylmethane** to support its effective and safe use in research and development, particularly within the pharmaceutical industry.

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